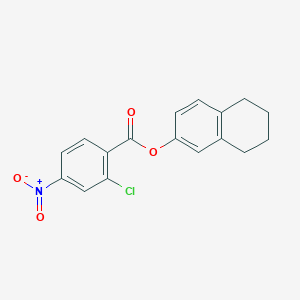![molecular formula C19H21ClN2O B5745539 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide, also known as CP 47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential applications in medical research. CP 47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. When N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 is its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, its psychoactive effects and potential for abuse make it difficult to use in clinical settings. Additionally, its high cost and limited availability can make it challenging to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research involving N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497. One area of focus is the development of novel CB1 receptor agonists with improved selectivity and reduced psychoactive effects. Additionally, further research is needed to understand the potential therapeutic applications of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 and other synthetic cannabinoids in the treatment of various medical conditions. Finally, studies are needed to investigate the long-term effects of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 use and its potential for addiction and abuse.
Synthesemethoden
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 can be synthesized through a multi-step process involving the condensation of 3-chloro-4-(1-piperidinyl)aniline with 2-methylbenzoyl chloride. The resulting compound can then be purified through chromatography and recrystallization to obtain pure N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 has been widely used in scientific research as a tool to study the endocannabinoid system and its interactions with other biological systems. It has been shown to have potential applications in the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-7-3-4-8-16(14)19(23)21-15-9-10-18(17(20)13-15)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDVWIBADDBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)





![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)
